2-(3,5-二氟苯基)乙酰氯

描述

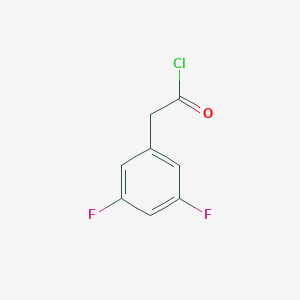

2-(3,5-Difluorophenyl)Ethanoyl Chloride is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.574 . It is also known by other names such as 2-3,5-difluorophenyl ethanoyl chloride, 2-3,5-difluorophenyl acetyl chloride, 3,5-difluorophenylacetyl chloride, benzeneacetyl chloride, 3,5-difluoro, benzeneacetyl chloride,3,5-difluoro, acmc-20dux9, 3.5-difluorophenylacetyl chloride, 3,5-difluorophenyl acetyl chloride, 3,5-difluorophenyl-acetyl chloride, 3,5-difluoro-phenyl-acetyl chloride .

Molecular Structure Analysis

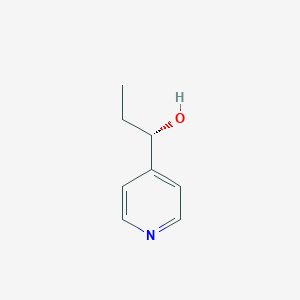

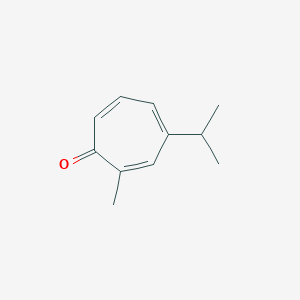

The molecular structure of 2-(3,5-Difluorophenyl)Ethanoyl Chloride is represented by the SMILES notationC1=C (C=C (C=C1F)F)CC (=O)Cl . This compound contains a benzene ring substituted with two fluorine atoms and an acetyl chloride group. Chemical Reactions Analysis

While specific chemical reactions involving 2-(3,5-Difluorophenyl)Ethanoyl Chloride were not found in the search results, it’s important to note that acyl chlorides, such as this compound, are typically very reactive. They can undergo a variety of reactions, including Friedel-Crafts acylation and reactions with water, alcohols, and carboxylic acids to form carboxylic acids, esters, and anhydrides, respectively .科学研究应用

手性中间体的酶合成:用于合成(S)-2-氯-1-(3,4-二氟苯基)乙醇的酶法过程是Ticagrelor生产中至关重要的手性中间体,展示了酶催化在实际应用中的实用性。该过程利用酮还原酶KR-01,实现了接近完全转化且具有高对映选择性,展示了酶法合成复杂分子的高效性和绿色性质 (Guo et al., 2017)。

发光有机化合物合成:在另一个应用中,包括类似于2-(3,5-二氟苯基)乙酰氯的(杂)芳酰氯被用于三组分合成,以产生发光噻吩。该过程突显了这类化合物在合成具有潜在电子和光子器件应用材料中的作用 (Teiber & Müller, 2012)。

环境修复:纳米铁颗粒,包括双金属组成,展示了完全还原氯乙烯的潜力,暗示了类似于2-(3,5-二氟苯基)乙酰氯的化合物在创建用于环境清理的反应性材料中的用途,特别是在地下水处理中 (Lien & Zhang, 2001)。

抗病原体应用:对新硫脲衍生物的研究,结构与2-(3,5-二氟苯基)乙酰氯相似,表明具有显著抗微生物和抗生物膜性质,特别是对假单胞菌和金黄色葡萄球菌具有显著作用。这指向了在开发新型抗微生物剂方面的潜在应用 (Limban, Marutescu, & Chifiriuc, 2011)。

铱催化合成:在铱催化反应中使用芳酰氯来产生取代萘和蒽烯,展示了一种合成应用,其中类似于2-(3,5-二氟苯基)乙酰氯的化合物可能会有用。这种方法允许高效合成具有潜在有机电子和药物应用的复杂芳香化合物 (Yasukawa, Satoh, Miura, & Nomura, 2002)。

安全和危害

2-(3,5-Difluorophenyl)Ethanoyl Chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is also moisture sensitive . Proper protective measures, including wearing protective gloves, clothing, and eye/face protection, should be taken when handling this compound .

属性

IUPAC Name |

2-(3,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVPARKLYWQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382241 | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

CAS RN |

157033-24-4 | |

| Record name | 3,5-Difluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

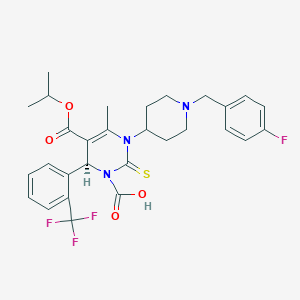

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)